Cerium oxalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Vorbereitungsmethoden

a. Synthesewege: Ceriumoxalat kann durch Reaktion von Oxalsäure (H₂C₂O₄) mit Cer(III)-chlorid (CeCl₃) synthetisiert werden. Die ausgeglichene chemische Gleichung für diese Reaktion lautet:

3CeCl3+6H2C2O4→Ce2(C2O4)3+6HCl

b. Reaktionsbedingungen: Die Reaktion findet typischerweise in wässriger Lösung unter milden Bedingungen statt. Die Fällung von Ceriumoxalat erfolgt beim Mischen der Reaktanten.

c. Industrielle Produktion: Industrielle Produktionsverfahren beinhalten die Skalierung des Syntheseprozesses. Die großtechnische Produktion kann unter Verwendung von Rührkesselreaktoren oder anderer geeigneter Ausrüstung erfolgen.

Analyse Chemischer Reaktionen

Ceriumoxalat nimmt an verschiedenen chemischen Reaktionen teil:

Oxidations-Reduktionsreaktionen: Cer(III)-Ionen können Redoxreaktionen eingehen und zwischen den Zuständen Ce³⁺ und Ce⁴⁺ wechseln.

Substitutionsreaktionen: Ceriumoxalat kann Oxalatliganden gegen andere Anionen oder Moleküle austauschen.

Häufige Reagenzien und Bedingungen: Oxalsäure, Ceriumsalze und Wasser sind übliche Reagenzien. Zu den Reaktionsbedingungen gehören milde Temperaturen und wässrige Umgebungen.

Hauptprodukte: Das Hauptprodukt ist Ceriumoxalat selbst.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Cerium Oxalate in Catalysis

This compound is primarily studied for its role as a precursor to cerium dioxide (CeO₂), which is widely used as a catalyst in various reactions, including oxidation and reduction processes. The thermal decomposition of this compound leads to the formation of CeO₂ nanoparticles with controlled morphology, which significantly influences their catalytic activity.

- Synthesis and Morphology Control : Different synthesis conditions (temperature, concentration) can yield this compound with varying morphologies, which upon calcination produce CeO₂ with distinct catalytic properties. For instance, smaller grain sizes correlate with higher catalytic activity due to increased surface area .

| Synthesis Condition | Morphology | Catalyst Activity |

|---|---|---|

| Low Temperature | Nanocrystalline | High |

| High Concentration | Dendritic Structures | Moderate |

Biomedical Applications

Antimicrobial Properties

Research indicates that cerium compounds, including this compound, exhibit antimicrobial properties. Cerium ions can disrupt microbial cell membranes and interfere with metabolic processes, making this compound a candidate for antimicrobial applications .

- Historical Context : this compound was historically used for its antiemetic properties, particularly in treating vomiting . Its potential for modern applications in antimicrobial treatments is being explored further.

Environmental Applications

Heavy Metal Remediation

This compound's ability to form stable complexes with heavy metals makes it useful in environmental remediation. It can sequester toxic metals from wastewater, thus reducing their bioavailability and toxicity.

- Mechanism : The formation of this compound complexes can immobilize heavy metals through precipitation, thereby facilitating their removal from contaminated water sources .

Material Science

Nanostructured Materials

The unique properties of this compound allow for the fabrication of nanostructured materials that have potential applications in energy storage and conversion technologies.

- Nanocrystal Formation : Studies have shown that this compound can be used to create nanocrystals through controlled precipitation methods. These nanocrystals can be utilized in solid oxide fuel cells (SOFCs) due to their high ionic conductivity when converted to CeO₂ .

| Application Area | Material Type | Key Property |

|---|---|---|

| Energy Storage | Nanostructured CeO₂ | High Ionic Conductivity |

| Environmental Remediation | Heavy Metal Complexes | Reduced Toxicity |

Case Studies

Case Study 1: Synthesis of this compound Nanocrystals

A study investigated the growth mechanisms of this compound nanocrystals under varying precursor concentrations. The results indicated that higher precursor concentrations led to a denser precipitate formation, which is crucial for applications requiring high surface area materials .

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial efficacy of cerium ions released from this compound was tested against various bacterial strains. Results demonstrated significant inhibition of bacterial growth, suggesting potential therapeutic applications in treating infections .

Wirkmechanismus

The exact mechanism of cerium oxalate’s effects depends on its specific application. In drug delivery, it may enhance drug stability or target specific cellular pathways.

Vergleich Mit ähnlichen Verbindungen

Ceriumoxalat zeichnet sich durch seine einzigartige Kombination von Ceriumionen und Oxalatliganden aus. Zu ähnlichen Verbindungen gehören andere Lanthanoidoxalate (z. B. Praseodymoxalat, Neodymoxalat).

Biologische Aktivität

Cerium oxalate, a compound formed from cerium and oxalic acid, has garnered attention in various fields due to its unique biological activities and potential applications. This article explores the biological activity of this compound, focusing on its antibacterial properties, antioxidant capabilities, and implications in biomedical applications.

Overview of this compound

This compound (Ce2(C2O4)3) is a precursor for synthesizing cerium oxide (CeO2), which is widely used in catalysis, fuel cells, and biomedical applications. The transformation of this compound to cerium oxide can be achieved through hydrothermal processes or thermal decomposition, influencing the morphology and properties of the resultant materials .

Antibacterial Activity

Cerium oxide nanoparticles (CeO2 NPs), derived from this compound, exhibit significant antibacterial activity against a range of pathogens. Studies have shown that these nanoparticles effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, including:

- Staphylococcus aureus

- Escherichia coli

- Listeria monocytogenes

- Salmonella typhimurium

- Bacillus cereus

The antibacterial mechanism is primarily attributed to the generation of reactive oxygen species (ROS) that damage bacterial cell membranes and interfere with metabolic processes .

Table 1: Antibacterial Efficacy of Cerium Oxide Nanoparticles

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 18 | |

| Listeria monocytogenes | 14 | |

| Salmonella typhimurium | 16 | |

| Bacillus cereus | 17 |

Antioxidant Properties

This compound and its derivatives also demonstrate antioxidant properties. These compounds can scavenge free radicals and mitigate oxidative stress, which is crucial in various biological systems. The antioxidant activity is particularly beneficial in medical applications where oxidative damage is a concern, such as in kidney diseases characterized by calcium oxalate crystal deposition .

Case Study 1: Kidney Health

A study investigated the effects of cerium oxide-based nanozymes on kidney health, specifically their ability to suppress calcium oxalate crystal formation. The results indicated that these nanozymes could reverse oxidative stress induced by hyperoxaluria, thus preventing kidney damage associated with calcium oxalate crystallization .

Case Study 2: Antibacterial Application

Another case study focused on the synthesis of cerium oxide nanoparticles from this compound using a low-cost chemical solution method. The synthesized nanoparticles showed enhanced antibacterial properties against multiple foodborne pathogens, highlighting their potential for use in food safety applications .

Synthesis and Characterization

The synthesis of this compound typically involves the precipitation method where cerium salts react with oxalic acid. Various parameters such as pH and concentration ratios significantly affect the morphology and size of the resulting crystals. For example, studies have shown that varying the stoichiometry of cerium to oxalic acid can lead to different crystalline forms ranging from microflowers to rod-like structures .

Table 2: Morphological Characteristics Based on Synthesis Conditions

| Condition | Morphology | Size Range |

|---|---|---|

| Stoichiometric (Ce:C2O4=1:1) | Microflowers | 10-20 µm |

| Excess Oxalic Acid | Rods | Up to 100 µm |

| Under-stoichiometric | Thin Platelets | 3.5 µm |

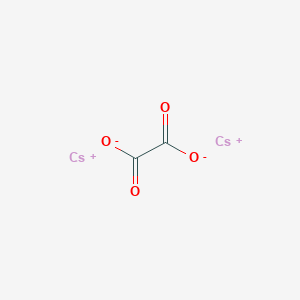

Eigenschaften

CAS-Nummer |

139-42-4 |

|---|---|

Molekularformel |

C6Ce2O12 |

Molekulargewicht |

544.29 g/mol |

IUPAC-Name |

cerium(3+);oxalate |

InChI |

InChI=1S/3C2H2O4.2Ce/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 |

InChI-Schlüssel |

ZMZNLKYXLARXFY-UHFFFAOYSA-H |

SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Ce+3].[Ce+3] |

Kanonische SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Ce+3].[Ce+3] |

Key on ui other cas no. |

1068-63-9 139-42-4 |

Physikalische Beschreibung |

Commercial product contains oxalates of cerium, lanthanum, and other elements; Nonahydrate: White to pink solid, insoluble in water, soluble in hot acids; [Merck Index] |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of cerium oxalate?

A1: this compound typically exists as a decahydrate with the molecular formula Ce2(C2O4)3·10H2O. Its molecular weight is 724.44 g/mol [, , , ].

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Several techniques are used to characterize this compound, including:

- X-ray diffraction (XRD): Confirms the monoclinic structure of Ce2(C2O4)3 and provides information about crystallinity [].

- Scanning electron microscopy (SEM): Reveals the morphology of this compound crystals, including size and shape [, , , , ].

- Energy-dispersive X-ray spectroscopy (EDS): Determines the elemental composition, confirming the presence of cerium, carbon, and oxygen [].

- Fourier-transform infrared spectroscopy (FTIR): Identifies functional groups and confirms the presence of water molecules and carboxylic groups [].

- Raman spectroscopy: Characterizes the vibrational modes of the compound, providing information about its structure and bonding [].

- Thermogravimetry (TG) and Differential thermal analysis (DTA): Used to study the thermal decomposition behavior of this compound [, , ].

Q3: How stable is this compound under different conditions?

A3: this compound decahydrate undergoes a multi-step thermal decomposition process, losing water molecules and decomposing to cerium oxide (CeO2) at higher temperatures [, , , ]. The stability and decomposition pathway can be influenced by factors like heating rate and atmosphere [].

Q4: What are the key factors influencing the morphology of this compound crystals during precipitation?

A4: Factors like temperature, concentration, acidity, and the addition rate of reactants (strike) during precipitation significantly influence the morphology of this compound crystals []. These parameters affect nucleation and crystal growth, leading to variations in crystal size and shape.

Q5: What is the role of this compound as a precursor material?

A5: this compound serves as a precursor for synthesizing cerium oxide (CeO2) nanoparticles, a technologically important material with applications in catalysis and solid oxide fuel cells [, , , , ].

Q6: How does the morphology of this compound impact the properties of the resulting cerium oxide?

A6: The morphology of this compound crystals significantly influences the properties of the final CeO2 nanoparticles []. For example, thinner this compound microcrystals tend to produce smaller CeO2 nanocrystals after calcination due to differences in diffusion limitations during grain growth.

Q7: What are the advantages of using this compound as a precursor for CeO2 compared to other methods?

A7: this compound decomposition offers several advantages for CeO2 synthesis:

- Controllable morphology: Different morphologies of CeO2 can be achieved by adjusting the precipitation conditions of this compound [].

- High surface area: Decomposition of this compound can lead to the formation of CeO2 with a high surface area, making it suitable for catalytic applications [].

- Relatively low temperatures: Compared to some other methods, CeO2 synthesis from this compound can be achieved at relatively low temperatures [].

Q8: What are the applications of this compound in research?

A8: this compound finds applications in various research areas, including:

- Simulating plutonium chemistry: Due to similarities in their chemical behavior, cerium is often used as a non-radioactive substitute for plutonium in studies related to nuclear waste reprocessing and precipitation processes [].

- Investigating non-classical crystallization: The precipitation of this compound serves as a model system for studying non-classical crystallization pathways, which involve transient amorphous phases and liquid droplets [, ].

- Developing novel phosphors: this compound formate, a hybrid inorganic-organic framework compound, has been investigated for its potential use in solid-state lighting applications due to its interesting optical properties and high mechanical strength [].

Q9: Are there any known biomedical applications or studies involving this compound?

A9: While historically this compound was explored for its potential antiemetic properties, research in this area is limited, and its use for such purposes is not currently prevalent [, , ]. It is crucial to consult with a healthcare professional before considering any substance for medicinal use.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.